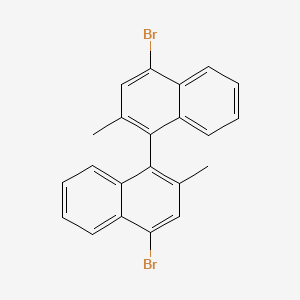

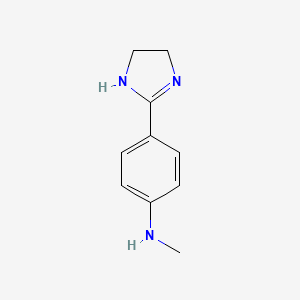

![molecular formula C11H10N2 B3358482 5,6-Dihydroimidazo[2,1-a]isoquinoline CAS No. 802875-94-1](/img/structure/B3358482.png)

5,6-Dihydroimidazo[2,1-a]isoquinoline

Vue d'ensemble

Description

5,6-Dihydroimidazo[2,1-a]isoquinoline is a type of organic compound that falls under the category of imidazole derivatives . Imidazole and its derivatives are one of the most vital and universal heterocycles in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves a radical cyclization reaction of tethered aryl halides onto the imidazole ring . Another method involves reacting 2-ethynylbenzaldehyde and related substituted alkynylbenzaldehydes with variously substituted ortho-phenylenediamines and aliphatic amines in ethanol .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure . The compound has a molecular formula of C15H12N2 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, which are easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .Applications De Recherche Scientifique

Antitumor Applications

5,6-Dihydroimidazo[2,1-a]isoquinoline derivatives have demonstrated significant potential in the field of cancer therapy. A variety of these compounds have shown cytotoxicity against tumor cell lines. For instance, 5-(4'-tert-butylphenyl), 5-[4'-(trimethylsilyl)phenyl], and 5-(4'-cyclohexylphenyl) analogs exhibited very good cytotoxicity against several tumor cell lines. Particularly notable is the compound SDZ 62-434, which has been more effective than the clinical cytostatic agent edelfosine in oral mouse Meth A fibrosarcoma assays and is currently in phase I clinical trials for cancer treatment (Houlihan et al., 1995).

Structure-Activity Relationships in Antitumor Agents

Further research into the structure-activity relationships of these compounds revealed insights into their antitumor efficacy. It was found that compounds with substitution on ring A were less active than the lead compound, SDZ 62-434. Additionally, the Ring B in SDZ 62-434 was essential for activity, as compounds without this ring showed no antitumor activity. Among various derivatives, certain analogs displayed potent antitumor activity in human tumor cell lines (Cheon et al., 1997).

Photocatalytic Synthesis and Luminescent Properties

A notable advancement in the synthesis of 5,6-Dihydroimidazo[2,1-a]isoquinolines involved a visible-light-driven photoredox reaction. This process offers efficient access to these compounds with a broad range of functional groups. The resulting compounds exhibit strong photoluminescence in solutions and powders, making them potential candidates for use in the fabrication of blue OLED devices (Wang et al., 2021).

Cobalt-Catalyzed Synthesis

Cobalt-catalyzed oxidative [3 + 2] cycloaddition cascades have been developed for the synthesis of 5,6-dihydroimidazo[2,1-a]isoquinolines. This method is particularly suitable for creating tricyclic nitrogen heterocycles due to its simple manipulation, wide scope of reaction substrates, and excellent regioselectivity (Feng et al., 2013).

Orientations Futures

The future directions for the study of 5,6-Dihydroimidazo[2,1-a]isoquinoline are promising. The resulting 5,6-dihydroimidazo[2,1-a]isoquinolines present strong photoluminescence in solutions and powders and could be applied in the fabrication of blue OLED devices . Furthermore, new derivatives for medicinal use are being energetically developed worldwide .

Propriétés

IUPAC Name |

5,6-dihydroimidazo[2,1-a]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-4-10-9(3-1)5-7-13-8-6-12-11(10)13/h1-4,6,8H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSPBBGIMCSHSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CN=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729205 | |

| Record name | 5,6-Dihydroimidazo[2,1-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

802875-94-1 | |

| Record name | 5,6-Dihydroimidazo[2,1-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B3358427.png)

![1H-Imidazo[4,5-b]pyridin-7-ol, 2,5-dimethyl-](/img/structure/B3358433.png)

![5-Methyl-2-(propan-2-yl)-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one](/img/structure/B3358435.png)

![4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B3358443.png)

![2-Chloro-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B3358460.png)

![1-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B3358467.png)

![9H-Pyrido[3,4-b]indole-1-carbonitrile](/img/structure/B3358470.png)

![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B3358475.png)

![2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione](/img/structure/B3358497.png)